1-Cyclopentenylphenylmethane

Vue d'ensemble

Description

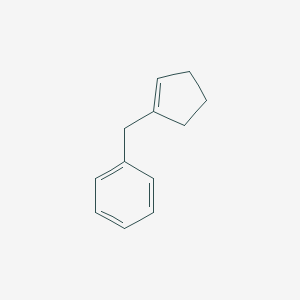

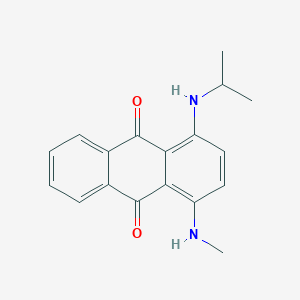

1-Cyclopentenylphenylmethane is a chemical compound with the molecular formula C12H14 . Its average mass is 158.240 Da and its monoisotopic mass is 158.109543 Da .

Molecular Structure Analysis

The molecular structure of 1-Cyclopentenylphenylmethane consists of a benzene ring attached to a cyclopentene ring via a methylene bridge . The exact structure can be viewed using specific software .Applications De Recherche Scientifique

Luminescent Transition-Metal-Containing Cyclophanes

Research on a family of transition-metal cyclophanes, including studies on homometallic (Re4) cyclophanes, has explored their use in high-yield assembly and as hosts for molecular guests in condensed-phase binding. These compounds show promise in applications like mass-responsive or light-responsive volatile organic chemical sensing devices (Slone et al., 1998).

Cyclotriveratrylenes and Cryptophanes

The chemistry of cyclotriveratrylenes and cryptophanes has been reviewed, highlighting their role in host-guest interactions. These compounds have potential applications in the design of ferroelectric liquid crystals and three-dimensional charge transfer materials (Collet et al., 1993).

Ammonia Equivalent for Hydroamination of Alkynes

1-Cyclopentenylphenylmethane has been used as an ammonia equivalent in hydroamination of alkynes, offering a pathway to primary amines through catalytic hydrogenation (Haak et al., 2000).

Chiral Cyclophanes for Metal Coordination

Optically pure cyclophanes have been synthesized, which can form complexes with metals like copper and europium. These cyclophanes are significant for their potential in creating metal complexes with specific configurations (Sato et al., 1999).

Theoretical Study of Cyclopentadienyltrimethylenemethane

A theoretical study of cyclopentadienyltrimethylenemethane explored its low-lying singlet and triplet states, contributing to our understanding of its molecular structure and potential reactivity (Nachtigall et al., 1992).

Computational Study of [2.2]Cyclophanes

A comprehensive computational study of [2.2]cyclophanes provided insights into their structural characteristics, stability, and aromaticity, which are crucial for their potential applications in various chemical processes (Caramori et al., 2005).

Ruthenium(II) Catalysts for C−C Coupling Reactions

Ruthenium(II) complexes have been utilized as catalysts for cyclopropanation and C−C coupling reactions, demonstrating their usefulness in synthetic organic chemistry (Baratta et al., 2000).

Boron-Complexation Strategy for 1-Acyldipyrromethanes

A novel approach for the purification and stabilization of 1-acyldipyrromethanes using boron-complexation has been developed, facilitating their use in synthesizing porphyrinic compounds (Muthukumaran et al., 2004).

Propriétés

IUPAC Name |

cyclopenten-1-ylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-8H,4-5,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXCQGUOLCBELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935125 | |

| Record name | [(Cyclopent-1-en-1-yl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15507-35-4 | |

| Record name | 1-Cyclopentenylphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015507354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(Cyclopent-1-en-1-yl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)